7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione
Description
Properties
IUPAC Name |
7-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-6-3-8-15(12-13)23-11-5-10-20-17-14(2)7-4-9-16(17)18(21)19(20)22/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQHCYGDIDSNLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=C(C=CC=C3C(=O)C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione typically involves the reaction of 7-methylindoline-2,3-dione with 3-(m-tolyloxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indoline-2,3-dione moiety to indoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like potassium carbonate (K2CO3) and solvents like THF or DMF are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, quinones, and reduced indoline compounds .
Scientific Research Applications
7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Analogues
Indoline-2,3-dione Derivatives
5-Bromo-1-[2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]indoline-2,3-dione
- Activity : Demonstrated potent antiplasmodial activity (Plasmodium falciparum IC50 = 1.81 µM) .
- Key Differences : The bromo and chlorophenyl substituents enhance electron-withdrawing effects, likely improving target binding compared to the methyl and m-tolyloxy groups in the target compound.
Indolin-2,3-dione Derivatives with Sigma Receptor Affinity
- Activity : Low sigma-1 (σ1) receptor affinity (Ki > 844 nM) but high sigma-2 (σ2) affinity (Ki = 42 nM) and selectivity (σ1/σ2 ratio >72).
- Key Insight : The indoline-2,3-dione scaffold drives σ2 selectivity, while substituents like aryloxyalkyl chains (e.g., m-tolyloxypropyl) may modulate potency .
Pyrrolidine-2,5-dione Derivatives
- Example : N-aryl 3-phenylpyrrolidine-2,5-diones.
- Activity : Anticonvulsant effects in electroshock seizure models.
Benzoxazolone Derivatives
- Example : Substituted benzoxazolones.
- Activity : High σ1 affinity (Ki = 2.6–30 nM) but low σ2 selectivity.
- Key Insight : Replacing benzoxazolone with indoline-2,3-dione shifts selectivity toward σ2 receptors, highlighting scaffold-dependent target engagement .
Structure-Activity Relationship (SAR) Trends
Biological Activity
7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline-2,3-dione family. This compound has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A methyl group at the 7-position of the indoline core.
- A propyl chain substituted with an m-tolyloxy group.
These substituents influence the compound’s reactivity and interaction with biological targets.
The primary mechanism of action for this compound involves its interaction with the human dopamine receptor D2 . The compound acts as a ligand, binding to the allosteric site of this receptor, which is integral to dopaminergic signaling pathways. This interaction suggests potential implications in neuropharmacology and treatment strategies for disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease.
Anticancer Potential
Indoline derivatives have been investigated for their anticancer properties. Studies have shown that compounds within this class can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt cell cycle progression. The specific activity of this compound in cancer models remains to be fully elucidated but warrants further investigation given the promising results from related compounds .
Pharmacokinetics
In silico studies suggest that this compound possesses favorable pharmacokinetic properties. These include good solubility and permeability profiles, which are essential for effective drug delivery systems. The compound's stability under physiological conditions also supports its potential as a therapeutic agent.
Case Studies and Research Findings
Several studies have focused on the biological activity of indoline derivatives, providing insights into their therapeutic potential:
- Antimicrobial Activity : A study on related indoline derivatives revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating that this compound may exhibit similar properties.
- Anticancer Activity : Research involving structurally analogous compounds demonstrated their ability to inhibit tumor growth in various cancer cell lines. For instance, derivatives showed cytotoxic effects in breast cancer models, suggesting a need for further exploration of this compound in similar contexts .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other indoline derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Potentially significant | Under investigation | Dopamine receptor D2 antagonist |
| Indoline-2,3-dione | Yes | Yes | Various mechanisms including apoptosis induction |
| 5-Bromo-7-methyl-indoline | Moderate | Significant | Inhibition of cell proliferation |
This table highlights the need for systematic studies on this compound to confirm its biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
